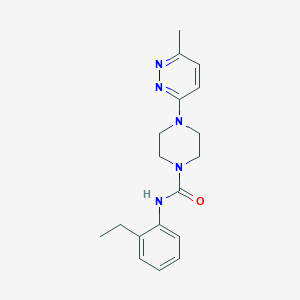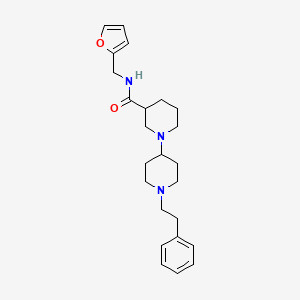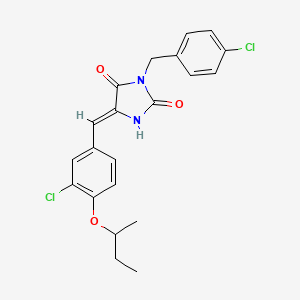![molecular formula C19H27NO B5302422 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone, also known as DMABN, is a chemical compound that has been widely used in scientific research. This organic compound belongs to the family of chalcones, which are known for their potential biological activities. DMABN has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is not fully understood. However, it has been reported that 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone exerts its biological activities by modulating various signaling pathways. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit various biochemical and physiological effects. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to inhibit the growth and proliferation of cancer cells. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit antioxidant activity by scavenging free radicals. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to improve glucose metabolism by increasing insulin sensitivity.
实验室实验的优点和局限性
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several advantages as a research tool. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is readily available and can be synthesized using various methods. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is stable and can be stored for long periods. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been extensively studied, and its mechanism of action and biological activities are well understood. However, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone also has some limitations. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is a synthetic compound and may not accurately reflect the biological activities of natural compounds. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone may also exhibit off-target effects, which may complicate the interpretation of research results.
未来方向
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several potential future directions for research. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be used as a lead compound for the development of new drugs with potential therapeutic applications in various diseases. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can also be used as a research tool to study the biological activities of chalcones and their derivatives. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be further studied to understand its mechanism of action and to identify its molecular targets. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can also be studied in combination with other compounds to enhance its biological activities. Finally, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be studied in vivo to validate its potential therapeutic applications.
Conclusion
In conclusion, 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone is a chemical compound that has been extensively studied in scientific research. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been well characterized. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several advantages as a research tool, but also has some limitations. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has several potential future directions for research, including drug development, molecular target identification, and in vivo validation.
合成方法
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be synthesized using various methods, including the Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation reactions. The Claisen-Schmidt condensation involves the reaction between an aromatic aldehyde and a ketone in the presence of a base catalyst. The aldol condensation involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and an active methylene compound in the presence of a base catalyst. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone can be synthesized using the Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 2-isopropyl-3-methylcyclohexanone in the presence of a base catalyst.
科学研究应用
2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been used in various scientific research studies due to its potential biological activities. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been reported to exhibit antioxidant, anti-inflammatory, anti-tumor, and anti-bacterial activities. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has also been reported to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13(2)17-11-6-14(3)18(19(17)21)12-15-7-9-16(10-8-15)20(4)5/h7-10,12-14,17H,6,11H2,1-5H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXIPVDQBXMCH-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5302343.png)

![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)

![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)